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molecular formula C12H16O4 B8771577 Ethyl 2-[4-(2-hydroxyethyl)phenoxy]acetate CAS No. 140893-10-3

Ethyl 2-[4-(2-hydroxyethyl)phenoxy]acetate

Cat. No. B8771577
M. Wt: 224.25 g/mol
InChI Key: QVFAFFSUDCLVCA-UHFFFAOYSA-N
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Patent
US06376707B1

Procedure details

To a solution of 4-(2-hydroxyethyl)phenol (5 g) in acetone (45 mL) was added anhydrous potassium carbonate (6.5 g) at room temperature, and the mixture was stirred for 30 minutes. Ethyl bromoacetate (4.4 mL) was added dropwise to the reaction mixture at 40-45° C. of internal temperature, and the mixture was stirred at 40° C. for 8 hours. After the insoluble materials were filtered off, the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give ethyl 2-[4-(2-hydroxyethyl)phenoxy]acetate (5.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20]>CC(C)=O>[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCCC1=CC=C(C=C1)O
Name
Quantity
6.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
After the insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCC1=CC=C(OCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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